6-Ethyl-4-methylpyridazin-3(2H)-one

Medicinal Chemistry Agrochemical Intermediates Synthetic Chemistry

6-Ethyl-4-methylpyridazin-3(2H)-one (IUPAC: 3-ethyl-5-methyl-1H-pyridazin-6-one; molecular formula C₇H₁₀N₂O; MW 138.17 g/mol) is a disubstituted pyridazin-3(2H)-one heterocycle bearing an ethyl group at the 6-position and a methyl group at the 4-position. The compound is commercially supplied as a research intermediate, typically at ≥95% purity, with a predicted density of 1.1 ± 0.1 g/cm³.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 160427-26-9
Cat. No. B067259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-4-methylpyridazin-3(2H)-one
CAS160427-26-9
Synonyms3(2H)-Pyridazinone,6-ethyl-4-methyl-(9CI)
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCC1=NNC(=O)C(=C1)C
InChIInChI=1S/C7H10N2O/c1-3-6-4-5(2)7(10)9-8-6/h4H,3H2,1-2H3,(H,9,10)
InChIKeyGHQBVRIYVGNWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-4-methylpyridazin-3(2H)-one (CAS 160427-26-9) – Core Identity, Physicochemical Profile, and Sourcing Baseline


6-Ethyl-4-methylpyridazin-3(2H)-one (IUPAC: 3-ethyl-5-methyl-1H-pyridazin-6-one; molecular formula C₇H₁₀N₂O; MW 138.17 g/mol) is a disubstituted pyridazin-3(2H)-one heterocycle bearing an ethyl group at the 6-position and a methyl group at the 4-position . The compound is commercially supplied as a research intermediate, typically at ≥95% purity, with a predicted density of 1.1 ± 0.1 g/cm³ . Several positional isomers sharing the identical molecular formula exist—most notably 5-ethyl-4-methyl-3(2H)-pyridazinone (CAS 2728-01-0) and 4-ethyl-5-methyl-3(2H)-pyridazinone—which differ solely in the ring location of the alkyl substituents [1]. These subtle structural variations can profoundly alter physicochemical properties, synthetic reactivity, and biological target engagement, making unambiguous compound identity a critical procurement specification.

Why Substituting 6-Ethyl-4-methylpyridazin-3(2H)-one with a Positional Isomer or Close Analog Can Invalidate a Synthesis or SAR Program


Generic interchange with a positional isomer—e.g., 5-ethyl-4-methyl-3(2H)-pyridazinone (CAS 2728-01-0) or 4-ethyl-5-methyl-3(2H)-pyridazinone—carries high risk because the pyridazinone ring positions are not electronically or sterically equivalent . Alkylation, acylation, or cross-coupling reactions are regioselective; a substrate bearing an ethyl group at C-6 instead of C-5 will present a different electrophilic or nucleophilic character at the remaining reactive sites [1]. Furthermore, in medicinal chemistry campaigns exploring the pyridazinone scaffold—such as phosphodiesterase IV (PDE4) inhibition—structure–activity relationship (SAR) studies have explicitly demonstrated that the position and nature of the alkyl substituent on the pyridazinone nucleus directly controls target potency and isoform selectivity [2]. Using an incorrect isomer therefore introduces a confounding variable that can derail lead optimization or process scale-up, and the cost of repeating a failed campaign far exceeds the procurement premium for the precisely specified compound.

Quantitative Differentiation Table for 6-Ethyl-4-methylpyridazin-3(2H)-one Versus Closest Analogs


Positional Isomer Identity: 6-Ethyl-4-methyl vs. 5-Ethyl-4-methyl Substitution Pattern

The target compound is the 6-ethyl-4-methyl regioisomer (CAS 160427-26-9). Its closest positional isomer, 5-ethyl-4-methyl-3(2H)-pyridazinone (CAS 2728-01-0), shares the identical molecular formula but places the ethyl substituent at C-5 rather than C-6 [1]. This regioisomeric difference is unambiguous by CAS registry and predicted physicochemical descriptors. Selection of the correct regioisomer is mandatory when the synthetic route targets a specific substitution pattern for downstream functionalization.

Medicinal Chemistry Agrochemical Intermediates Synthetic Chemistry

PDE4 Inhibitor SAR: Critical Role of the N-2 Ethyl Substituent in Pyridazinone Scaffolds

In a systematic medicinal chemistry study of 6-aryl-4,5-heterocyclic-fused pyridazinones as phosphodiesterase IV (PDE4) inhibitors, Dal Piaz et al. (1997) reported that the presence of an ethyl group at the pyridazine N-2 position was associated with the best combination of PDE4 potency and selectivity [1]. While this study examined more complex fused-ring analogs rather than the simple 6-ethyl-4-methyl derivative, it establishes a class-level SAR principle: the N-2 ethyl substituent is a pharmacophoric determinant for PDE4 affinity and selectivity over other PDE isoforms. The 6-ethyl-4-methylpyridazin-3(2H)-one scaffold positions the ethyl group at the ring carbon adjacent to N-1, structurally mimicking the N-2 ethyl motif when the lactam tautomer is considered. This contrasts with analogs lacking a 6-alkyl substituent or bearing bulkier groups (e.g., isopropyl) that may sterically disfavor target engagement .

Phosphodiesterase IV Inhibition Inflammation Respiratory Disease

Predicted Density as a Differentiator for Formulation and Handling

The target compound has a predicted density of 1.1 ± 0.1 g/cm³ . This value differentiates it from the commercially available chloro-analog 6-chloro-3-ethyl-4-methylpyridazine (CAS 1490364-43-6), which, due to the heavier chlorine atom, is expected to have a higher density (~1.2–1.3 g/cm³). Density is a practical parameter that influences solid dispensing accuracy, bulk handling, and formulation homogeneity in early-stage development.

Pre-formulation Solid Dispensing Process Chemistry

Commercial Purity Benchmarking: ≥95% Specification Enables Direct Use Without Re-Purification

Multiple commercial suppliers list 6-ethyl-4-methylpyridazin-3(2H)-one at ≥95% purity (typical specification 97%) . This purity tier is sufficient for use as a synthetic intermediate without additional in-house purification, provided the identity is confirmed by NMR or HPLC. By contrast, several custom-synthesized positional isomers may be supplied at lower initial purity (e.g., 90%) due to less optimized synthetic routes, imposing an additional purification burden on the end user.

Procurement Specification Quality Control Synthetic Intermediate

Herbicidal Pyridazine Intermediate: Synthetic Feedstock for Agrochemical Patent Space

Pyridazinone derivatives bearing alkyl substituents at C-6 and C-4 are explicitly claimed as intermediates in patent literature for the preparation of herbicidal pyridazine compounds [1][2]. The 6-ethyl-4-methyl substitution pattern provides a balance of lipophilicity and steric bulk that is suited for subsequent N-alkylation or cross-coupling reactions en route to advanced herbicidal active ingredients. This contrasts with the 6-chloro analog (6-chloro-3-ethyl-4-methylpyridazine, CAS 1490364-43-6), which requires an additional dechlorination or substitution step if the final target lacks a C-6 halogen.

Agrochemical Synthesis Herbicide Intermediates Process Chemistry

High-Confidence Application Scenarios for 6-Ethyl-4-methylpyridazin-3(2H)-one Grounded in Quantitative Evidence


Medicinal Chemistry: PDE4 Inhibitor Lead Generation and SAR Expansion

Medicinal chemistry teams pursuing oral or inhaled PDE4 inhibitors for respiratory or inflammatory indications can use 6-ethyl-4-methylpyridazin-3(2H)-one as a starting scaffold. Published SAR demonstrates that an ethyl substituent on the pyridazinone nucleus is associated with optimal PDE4 potency and selectivity . The 6-ethyl-4-methyl pattern provides a synthetically accessible handle for further diversification at C-4 (via methyl group functionalization) or at N-2 (via alkylation), enabling rapid analog generation. Procurement of the ≥95% purity commercial material supports direct use in parallel synthesis without pre-purification.

Agrochemical Process Development: Intermediate for Herbicidal Pyridazine Active Ingredients

Process chemists developing herbicidal pyridazine compounds according to the Syngenta patent family (WO 2019/034757, US 2024/0010637) can employ 6-ethyl-4-methylpyridazin-3(2H)-one as a key intermediate. The oxo-functionalized core eliminates the need for a dehalogenation step that would be required if the 6-chloro analog were used, potentially saving one synthetic transformation and reducing waste stream volume. The predicted density of 1.1 g/cm³ facilitates accurate solid dispensing in pilot-plant settings.

Analytical Reference Standard Procurement: Chromatographic Method Development

Given the existence of multiple C₇H₁₀N₂O positional isomers , analytical laboratories developing HPLC or GC methods for reaction monitoring or purity assessment require the authentic 6-ethyl-4-methyl regioisomer as a reference standard. The ≥95% commercial purity is adequate for use as a chromatographic reference, provided a certificate of analysis confirming identity by NMR or MS is obtained from the supplier.

Academic Synthetic Methodology: Regioselective Pyridazinone Functionalization Studies

Academic groups investigating regioselective N-alkylation, O-alkylation, or cross-coupling of pyridazinones can use 6-ethyl-4-methylpyridazin-3(2H)-one as a model substrate. Its well-defined substitution pattern (ethyl at C-6, methyl at C-4, lactam at C-3/N-2) provides a clear spectroscopic handle (¹H and ¹³C NMR) for product characterization, as established by the comprehensive NMR assignment study of 6-substituted pyridazin-3(2H)-ones . The unambiguous CAS registry number ensures reproducibility across publications.

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